molecular formula C10H9IO2 B14813766 3-Cyclopropoxy-5-iodobenzaldehyde

3-Cyclopropoxy-5-iodobenzaldehyde

Cat. No.: B14813766
M. Wt: 288.08 g/mol
InChI Key: WEJXFWGQIWZQOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-iodobenzaldehyde typically involves the iodination of a benzaldehyde derivative followed by the introduction of a cyclopropoxy group. One common method involves the use of palladium-catalyzed coupling reactions. For instance, the tert-butylimine of o-iodobenzaldehyde can be coupled with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-iodobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-5-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-iodobenzaldehyde is primarily related to its reactivity as an aldehyde and its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-iodobenzaldehyde is unique due to the presence of both the cyclopropoxy group and the iodine atom on the benzaldehyde core. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

3-cyclopropyloxy-5-iodobenzaldehyde

InChI

InChI=1S/C10H9IO2/c11-8-3-7(6-12)4-10(5-8)13-9-1-2-9/h3-6,9H,1-2H2

InChI Key

WEJXFWGQIWZQOW-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=CC(=C2)C=O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.